molecular formula C23H23N3O4S B301709 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide

4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide

Cat. No. B301709
M. Wt: 437.5 g/mol
InChI Key: UQZVYKTYPSESIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is commonly referred to as DASA-58 and belongs to the class of benzamides. DASA-58 is a potent inhibitor of the protein kinase D (PKD) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival.

Mechanism of Action

DASA-58 exerts its biological effects by inhibiting the activity of the 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide family of protein kinases. 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamides are known to play a critical role in various cellular processes such as cell proliferation, differentiation, and survival. By inhibiting the activity of 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamides, DASA-58 can disrupt these cellular processes and induce cell death in cancer cells. Additionally, DASA-58 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects:
DASA-58 has been shown to have several biochemical and physiological effects. Studies have shown that DASA-58 can induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, DASA-58 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This effect is particularly relevant in cancer research, where the growth and spread of tumors are dependent on angiogenesis.

Advantages and Limitations for Lab Experiments

DASA-58 has several advantages as a research tool in the laboratory. It is a highly specific inhibitor of 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide, which makes it an ideal tool for studying the role of 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide in various cellular processes. Additionally, DASA-58 is relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, one limitation of using DASA-58 is its potential toxicity. Studies have shown that DASA-58 can induce cell death in non-cancerous cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on DASA-58. One area of interest is the development of new analogs of DASA-58 with improved pharmacological properties. Additionally, further studies are needed to investigate the potential applications of DASA-58 in other fields of research, such as neuroscience and immunology. Finally, studies are needed to investigate the potential side effects of DASA-58 and its safety profile in humans, which will be crucial for its future development as a therapeutic agent.

Synthesis Methods

The synthesis of DASA-58 involves several steps, including the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride to form 3,4-dimethylphenylsulfonamide. This compound is then reacted with acetic anhydride to form N-acetyl-3,4-dimethylphenylsulfonamide. The final step involves the coupling of N-acetyl-3,4-dimethylphenylsulfonamide with 4-aminobenzamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to form DASA-58.

Scientific Research Applications

DASA-58 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is cancer research, where DASA-58 has shown promising results as a potential therapeutic agent. Studies have shown that DASA-58 can inhibit the growth and proliferation of cancer cells by targeting the 4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide signaling pathway. Additionally, DASA-58 has also been investigated for its potential applications in cardiovascular research, where it has been shown to have a protective effect against myocardial ischemia-reperfusion injury.

properties

Product Name

4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

4-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzamide

InChI

InChI=1S/C23H23N3O4S/c1-16-8-13-20(14-17(16)2)26(31(29,30)21-6-4-3-5-7-21)15-22(27)25-19-11-9-18(10-12-19)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27)

InChI Key

UQZVYKTYPSESIE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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